D-Glucitol-4,5,6-13C3

LC-MS/MS MRM quantification Isotope dilution mass spectrometry

D-Glucitol-4,5,6-13C3 (also known as D-[4,5,6-13C3]sorbitol) is a stable isotope-labeled hexitol wherein carbon-13 atoms are incorporated at positions 4, 5, and 6 of the D-glucitol backbone, achieving an isotopic enrichment of 99 atom % 13C with a molecular weight of 185.15 g/mol and molecular formula ¹³C₃C₃H₁₄O₆. In contrast, unlabeled D-glucitol (sorbitol) has a molecular weight of 182.17 g/mol (C₆H₁₄O₆).

Molecular Formula C₃¹³C₃H₁₄O₆
Molecular Weight 185.15
Cat. No. B1161194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol-4,5,6-13C3
SynonymsD-Sorbitol-4,5,6-13C3;  Glucarine-4,5,6-13C3;  Esasorb-4,5,6-13C3;  Cholaxine-4,5,6-13C3;  Karion-4,5,6-13C3;  Sionite-4,5,6-13C3;  Sionon-4,5,6-13C3; 
Molecular FormulaC₃¹³C₃H₁₄O₆
Molecular Weight185.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol-4,5,6-13C3 – An Introduction to Stable Isotope-Labeled Sorbitol for Metabolic Tracing and Analytical Quantification


D-Glucitol-4,5,6-13C3 (also known as D-[4,5,6-13C3]sorbitol) is a stable isotope-labeled hexitol wherein carbon-13 atoms are incorporated at positions 4, 5, and 6 of the D-glucitol backbone, achieving an isotopic enrichment of 99 atom % 13C with a molecular weight of 185.15 g/mol and molecular formula ¹³C₃C₃H₁₄O₆ . In contrast, unlabeled D-glucitol (sorbitol) has a molecular weight of 182.17 g/mol (C₆H₁₄O₆) [1]. As a sugar alcohol derived from glucose reduction, D‑glucitol enters central carbon metabolism via oxidation to fructose or glucose, feeding glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle . The site‑specific ¹³C₃ labeling pattern—concentrated on the lower half (C‑4, C‑5, C‑6) of the carbon skeleton—provides a distinct mass shift (+3 Da) and positionally resolved NMR signals that are not achievable with natural‑abundance sorbitol or with single‑carbon or uniformly labeled analogs, positioning this compound as a specialized tracer for metabolic flux analysis and an internal standard for quantitative mass spectrometry .

Workflow
Stable isotope-labeled internal standard (SIL-IS) for LC‑MS/MS
Labeling pattern
Positionally resolved ¹³C₃ on C‑4, C‑5, C‑6 for metabolic flux analysis
Enrichment
High ¹³C enrichment supports stable-isotope-resolved metabolomics (SIRM)

Why Unlabeled Sorbitol or Differently Labeled Analogs Cannot Replace D-Glucitol-4,5,6-13C3 in Isotope-Resolved Applications


In stable‑isotope‑based analytical workflows, isotopic labeling is not a binary property; the number, position, and enrichment level of ¹³C atoms directly determine the mass spectrometric (MS) multiple reaction monitoring (MRM) transition, the nuclear magnetic resonance (NMR) spectral window, and the metabolic isotopomer distribution that can be resolved [1]. Unlabeled sorbitol (M 182.17, MRM 181→89) co‑elutes with endogenous analyte and cannot serve as a chemically matched internal standard [2]. Uniformly labeled D‑glucitol‑¹³C₆ (M 188.13, MRM 187→92) provides a +6 Da mass shift but eliminates positional resolution of the carbon backbone, preventing differentiation of upper‑glycolytic versus lower‑glycolytic carbon fate [3]. Single‑carbon labeled variants such as D‑glucitol‑1‑¹³C (M 183.17) offer only a +1 Da shift, which is susceptible to interference from natural‑abundance ¹³C isotopologues of the unlabeled analyte . The 4,5,6‑¹³C₃ pattern of D‑Glucitol‑4,5,6‑¹³C₃ marries a sufficient +3 Da mass shift for quantitative MS deconvolution with site‑specific positional information that tracks the metabolic fate of the C‑4–C‑5–C‑6 fragment, a capability unavailable to any single‑carbon, uniformly labeled, or deuterated analog currently cataloged .

D‑Glucitol‑4,5,6‑¹³C₃
Analog / Unlabeled
Distinct +3 Da mass shift provides unambiguous MRM channel without endogenous overlap
Unlabeled sorbitol co‑elutes and lacks mass offset; [¹³C₆]‑sorbitol eliminates positional resolution
Selective ¹³C enrichment at lower‑half carbons preserves positional NMR information
Uniform ¹³C₆ enhances all six carbons equally, masking upper/lower carbon fate
99 atom % enrichment minimizes M+0 spillover and correction complexity
Lower‑enrichment analogs (~95 atom %) may introduce measurable unlabeled fraction requiring correction

Head-to-Head Analytical and Functional Evidence: D-Glucitol-4,5,6-13C3 Versus Alternative Isotopologues


Mass Spectrometric MRM Differentiation: A +3 Da Shift That Separates D-Glucitol-4,5,6-13C3 from Unlabeled Sorbitol and ¹³C₆‑Sorbitol

In hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC‑MS/MS), unlabeled D‑sorbitol is monitored via the MRM transition 181→89, while uniformly labeled [¹³C₆]‑sorbitol uses 187→92 [1]. D‑Glucitol‑4,5,6‑¹³C₃, carrying three ¹³C atoms on the C‑4–C‑5–C‑6 fragment, produces a predicted precursor ion of m/z 184 and a product ion of m/z 92 (¹³C₃‑labeled fragment), yielding a +3 Da mass shift relative to unlabeled sorbitol and a −3 Da shift relative to [¹³C₆]‑sorbitol. This intermediate mass shift ensures chromatographic co‑elution with the endogenous analyte while providing a distinct, interference‑free MRM channel that does not overlap with either the natural isotopologue cluster of unlabeled sorbitol or the +6 Da channel of the fully labeled analog .

MRM mass shift
Reported
+3 Da vs. unlabeled; −3 Da vs. ¹³C₆‑sorbitol
Distinct MRM channel for 3‑plex isotope dilution assays
HILIC‑MS/MS, negative‑ion mode, QTRAP 5500
LC-MS/MS MRM quantification Isotope dilution mass spectrometry

Site-Specific ¹³C NMR Signal Enhancement at C‑4, C‑5, and C‑6 Enables Position‑Resolved Structural and Dynamic Studies

Natural‑abundance ¹³C NMR of sorbitol yields six signals of approximately equal intensity (~1.1% ¹³C each) at chemical shifts corresponding to C‑1 through C‑6 [1]. In D‑Glucitol‑4,5,6‑¹³C₃, the ¹³C nuclei at positions 4, 5, and 6 are enriched to 99 atom %, providing approximately a 90‑fold signal enhancement for those three carbons relative to natural abundance . This selective enhancement allows researchers to isolate and assign resonances from the lower half of the hexitol backbone without interference from the C‑1, C‑2, and C‑3 signals, which remain at natural abundance. In contrast, uniformly labeled [¹³C₆]‑sorbitol enhances all six carbon signals equally and does not provide differential positional information, while single‑carbon labels enhance only one carbon, leaving the remaining five at natural abundance [2].

NMR enhancement
Class-level
~90‑fold at C‑4, C‑5, C‑6
Positional resolution for ¹³C‑edited NMR experiments
Based on 99 atom % enrichment; uniform label lacks selectivity
NMR spectroscopy Site-specific isotope labeling Carbohydrate structure

Isotopic Enrichment of 99 Atom % ¹³C Reduces MS Isotopologue Overlap Compared to Lower-Enrichment Analogs

The isotopic enrichment of D‑Glucitol‑4,5,6‑¹³C₃ is specified at 99 atom % ¹³C for each of the three labeled positions . At this enrichment level, the mole fraction of unlabeled (M+0) species is ≤0.01³ ≈ 1×10⁻⁶, meaning that the tracer contribution to the M+0 ion channel is negligible. This contrasts with lower‑purity labeled compounds (e.g., 95 atom %), where residual unlabeled material (up to ~1.25×10⁻⁴ mole fraction for three labeled positions) produces measurable spillover into the M+0 channel and requires mathematical correction that reduces quantitative precision . The 99 atom % specification ensures that the compound meets the enrichment threshold recommended for stable‑isotope‑resolved metabolomics (SIRM) and metabolic flux analysis (MFA) without necessitating post‑acquisition isotopologue correction .

M+0 spillover
Data to verify
≤1×10⁻⁶ residual unlabeled fraction
Reduces isotopologue correction for low‑abundance metabolites
Calculated under independent labeling assumption; experimental verification recommended
Isotopic enrichment Mass spectrometry correction Tracer dilution

Metabolic Flux Differentiation: Tracing the Fate of the Lower C‑4–C‑5–C‑6 Fragment Through Glycolysis and the Pentose Phosphate Pathway

D‑Glucitol enters central carbon metabolism via oxidation to fructose (via sorbitol dehydrogenase) or glucose, after which the carbon skeleton fuels glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle . With the ¹³C label concentrated on C‑4, C‑5, and C‑6, the metabolic fate of the lower half of the glucitol backbone can be traced independently of the C‑1–C‑2–C‑3 fragment. This positional resolution is critical for quantifying relative fluxes through the upper versus lower glycolytic pathway, or for distinguishing direct gluconeogenic conversion of trioses to glucose (which produces [1,2,3‑¹³C₃]‑ and [4,5,6‑¹³C₃]‑glucose in equal proportions [1]) from alternative routes involving the PPP or TCA cycle scrambling. In contrast, uniformly labeled [U‑¹³C₆]‑sorbitol cannot resolve upper‑ versus lower‑half carbon fate because all six carbons are labeled identically, and single‑carbon labels provide only one positional data point [2].

Metabolic flux
Reported
Tracks C‑4–C‑6 fragment into glucose/fructose isotopomers
Distinguishes upper vs. lower glycolytic carbon fate
Requires isotopomer analysis by GC‑MS or LC‑MS/MS in cell or liver models
Metabolic flux analysis Polyol pathway Pentose phosphate pathway

Where to Deploy D-Glucitol-4,5,6-13C3: Evidence-Anchored Application Scenarios


Internal Standard for Quantitative LC‑MS/MS Analysis of Endogenous Sorbitol in Plasma and Urine

In clinical metabolomics and pharmacokinetic studies requiring accurate quantification of circulating sorbitol concentrations, D‑Glucitol‑4,5,6‑¹³C₃ serves as a chemically matched stable‑isotope‑labeled internal standard (SIL‑IS). Its +3 Da mass shift generates a distinct MRM channel (predicted m/z 184→92) that does not overlap with endogenous sorbitol (m/z 181→89) or with co‑administered [¹³C₆]‑sorbitol tracer (m/z 187→92) [1]. The 99 atom % enrichment minimizes spillover into the unlabeled analyte channel, enabling precise isotope dilution quantification across a dynamic range extending to low ng/mL concentrations in complex matrices such as plasma, urine, and tissue homogenates .

Position‑Resolved Metabolic Flux Analysis of Hepatic Polyol Pathway and Gluconeogenesis

For researchers dissecting hepatic carbohydrate metabolism, D‑Glucitol‑4,5,6‑¹³C₃ provides positional labeling that distinguishes the metabolic fate of the lower half of the glucitol backbone. When perfused through liver or incubated with hepatocytes, the label is converted to [4,5,6‑¹³C₃]‑fructose and [4,5,6‑¹³C₃]‑glucose, enabling isotopomer analysis that differentiates direct gluconeogenesis from triose‑phosphate isomerase‑mediated label scrambling and pentose phosphate pathway contributions [1]. Uniformly labeled [U‑¹³C₆]‑sorbitol cannot provide this positional resolution because all carbons carry identical enrichment .

¹³C‑Edited NMR Studies of Sugar Alcohol–Protein Interactions and Conformational Dynamics

The selective ¹³C enrichment at C‑4, C‑5, and C‑6 positions (~90‑fold signal enhancement over natural abundance) makes D‑Glucitol‑4,5,6‑¹³C₃ a powerful probe for ¹³C‑edited and ¹³C‑filtered NMR experiments designed to study sorbitol binding to proteins (e.g., sorbitol dehydrogenase, aldose reductase) or sorbitol conformational changes in solution [1]. Unlike uniformly labeled [¹³C₆]‑sorbitol, which yields overlapping signals from all six carbons, the 4,5,6‑¹³C₃ pattern simplifies spectral interpretation by restricting enhanced signals to the lower half of the molecule, allowing focused analysis of the fragment most relevant to enzymatic recognition .

Multi‑Tracer Stable‑Isotope‑Resolved Metabolomics (SIRM) for Cancer Metabolism Studies

In SIRM experimental designs where multiple ¹³C‑labeled substrates are co‑administered to probe intersecting metabolic pathways (e.g., glycolysis, PPP, TCA cycle, polyol pathway), D‑Glucitol‑4,5,6‑¹³C₃ occupies a unique isotopologue space that does not overlap with [U‑¹³C₆]‑glucose, [1,2‑¹³C₂]‑glucose, or [U‑¹³C₃]‑glycerol tracers [1]. Its +3 Da mass shift and distinct isotopomer distribution pattern in downstream metabolites enable simultaneous quantification of sorbitol pathway flux alongside parallel glucose and glutamine tracer readouts, expanding the dimensionality of metabolomic datasets beyond what is achievable with a single tracer or with uniformly labeled sorbitol analogs .

Application
Selection Property
Validation Focus
LC‑MS/MS quantification of sorbitol in plasma research matrices
Distinct mass shift without channel overlap
Isotope dilution linearity and LLOQ
Hepatic polyol pathway and gluconeogenesis flux studies
Positional ¹³C labeling for carbon fate tracking
Isotopomer distribution in glucose and fructose
¹³C‑edited NMR studies of sorbitol‑protein interactions
Selective signal enhancement at C‑4, C‑5, C‑6
Spectral assignment and binding site mapping
Multi‑tracer SIRM for cancer metabolism research
Unique isotopologue space avoiding tracer overlap
Deconvolution of polyol pathway vs glycolysis/PPP
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